4-((Chloromethyl)sulfonyl)-2-ethylmorpholine
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Overview
Description
4-((Chloromethyl)sulfonyl)-2-ethylmorpholine is an organic compound that belongs to the class of sulfonyl morpholines. This compound is characterized by the presence of a chloromethyl group attached to a sulfonyl moiety, which is further connected to a morpholine ring substituted with an ethyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-2-ethylmorpholine typically involves the reaction of 2-ethylmorpholine with chloromethyl sulfone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Ethylmorpholine} + \text{Chloromethyl Sulfone} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
4-((Chloromethyl)sulfonyl)-2-ethylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to form corresponding methyl derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Chloromethyl)sulfonyl)-2-ethylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)sulfonyl)-2-ethylmorpholine involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((Bromomethyl)sulfonyl)-2-ethylmorpholine
- 4-((Iodomethyl)sulfonyl)-2-ethylmorpholine
- 4-((Methylsulfonyl)-2-ethylmorpholine
Uniqueness
4-((Chloromethyl)sulfonyl)-2-ethylmorpholine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and properties compared to its bromine, iodine, or methyl analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H14ClNO3S |
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Molecular Weight |
227.71 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-2-ethylmorpholine |
InChI |
InChI=1S/C7H14ClNO3S/c1-2-7-5-9(3-4-12-7)13(10,11)6-8/h7H,2-6H2,1H3 |
InChI Key |
KCZJDTIXPAWDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)S(=O)(=O)CCl |
Origin of Product |
United States |
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